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Compound of Interest

Compound Name: Ethyl (E)-oct-2-enoate

Cat. No.: B3029647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthetic methodologies related to ethyl (E)-oct-2-enoate. This unsaturated ester is of interest
in various fields, including flavor and fragrance chemistry, as well as a potential synthon in
organic synthesis. This document presents its key spectroscopic data, detailed experimental
protocols for its synthesis and characterization, and a visualization of its metabolic fate via the
[-oxidation pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl (E)-oct-2-enoate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~6.97 dt 15.6,7.0 H-3

~5.81 dt 15.6, 1.5 H-2

4.18 q 7.1 -OCH2CHs

2.21 qd 7.0,7.3 H-4

1.45 sextet 7.3 H-5

1.30-1.25 m - H-6, H-7

1.28 t 7.1 -OCH2CHs

0.88 t 7.0 H-8

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCls. Data is compiled from typical
values for similar structures and available literature.

« 13 1

Chemical Shift (8) ppm Assighment
166.5 C-1(C=0)
149.0 C-3

121.0 C-2

60.1 -OCH2CHs
32.2 C-4

31.2 C-6

27.9 C-5

22.5 C-7

14.2 -OCH2CHs3
14.0 C-8
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Note: Chemical shifts are referenced to TMS (0 ppm) in CDCIs. Data is compiled from typical

values for similar structures and available literature.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

2958, 2931, 2873 Strong C-H stretch (alkane)

1724 Strong C=0 stretch (a,B-unsaturated
ester)

1655 Medium C=C stretch (alkene)

1265 Strong C-O stretch (ester)

1178 Strong C-O stretch (ester)

1038 Medium C-O stretch

982 Medium =C-H bend (trans)

Note: Spectrum typically recorded as a neat film.

IameA._Mass_SpecimmﬂLy (MS) Data

Relative Intensity (%)

Proposed Fragment

170 5 -

- * [M - OCH2CHs]*

99 100 [M - CH2CH2CH2CHs - H]*+
(McLafferty rearrangement)

i 30 [CeHo]*

° >5 [COOCH2CHs]*

> 60 [CaH]*

43 40 -

> >0 [CH2CHs]*
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Note: Electron lonization (El) at 70 eV. Fragmentation patterns are predicted based on typical
ester fragmentation and may vary.

Experimental Protocols

Synthesis of Ethyl (E)-oct-2-enoate via Horner-
Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of a,3-unsaturated esters, which
can be adapted for ethyl (E)-oct-2-enoate.

Materials:

Triethyl phosphonoacetate

e Sodium hydride (60% dispersion in mineral oil)

¢ Anhydrous tetrahydrofuran (THF)

e Hexanal

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Brine

¢ Anhydrous magnesium sulfate (MgSQOa)

o Ethyl acetate

Hexane

Procedure:

e To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen), add sodium hydride (1.1 equivalents).

e Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then
carefully decant the hexane.
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Add anhydrous THF to the flask to create a suspension.
Cool the suspension to 0 °C in an ice bath.
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and
stir for an additional 1 hour.

Cool the reaction mixture back to 0 °C.
Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.

After the addition is complete, allow the reaction to warm to room temperature and stir
overnight.

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure ethyl (E)-oct-2-enoate.

Triethyl phosphonoacetate 1. Deprotonation

Phosphonate ylide | 2. Nucleophilic attack 4. Elimination Ethyl (E)-oct-2-enoate
Betaine intermediate 3. Cvelization Oxaphosphetane
Diethyl phosphate
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Horner-Wadsworth-Emmons Synthesis Workflow

Spectroscopic Analysis Protocols

1H and 13C NMR Spectroscopy:

e Prepare a solution of ethyl (E)-oct-2-enoate (~10-20 mg for *H, ~50-100 mg for 13C) in
deuterated chloroform (CDCIs, ~0.7 mL) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

e Transfer the solution to a 5 mm NMR tube.
e Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

e Process the data using appropriate software, including Fourier transformation, phase
correction, and baseline correction.

o Reference the spectra to the TMS signal at 0.00 ppm for *H and the CDClIs solvent peak at
77.16 ppm for 3C.

Infrared (IR) Spectroscopy:

o Place a drop of neat ethyl (E)-oct-2-enoate onto the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer.

e Record the spectrum over the range of 4000-400 cm~1.
e Process the spectrum to identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS):

 Introduce a dilute solution of ethyl (E)-oct-2-enoate in a volatile solvent (e.qg.,
dichloromethane or ethyl acetate) into a mass spectrometer, typically via a gas
chromatograph (GC-MS).

« Utilize electron ionization (El) at a standard energy of 70 eV.
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e Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

» Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

Biological Context: -Oxidation Pathway

Ethyl (E)-oct-2-enoate, as a fatty acid ester, is expected to be metabolized via the 3-oxidation
pathway after hydrolysis to (E)-oct-2-enoic acid. The presence of the double bond at the C-2
position necessitates a slightly modified pathway compared to saturated fatty acids. The
following diagram illustrates the key steps in the (-oxidation of an activated C8 unsaturated

fatty acid.

Mitochondrial Matrix
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl (E)-oct-2-
enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b302964 7#ethyl-e-oct-2-enoate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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